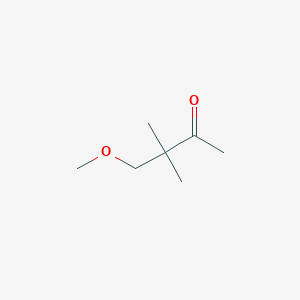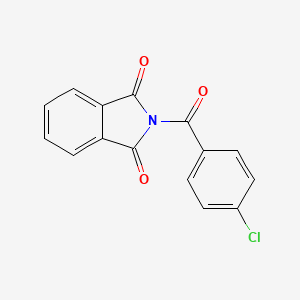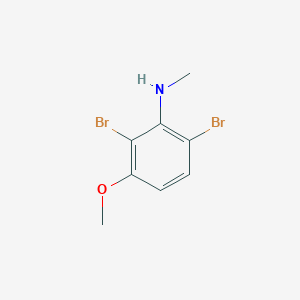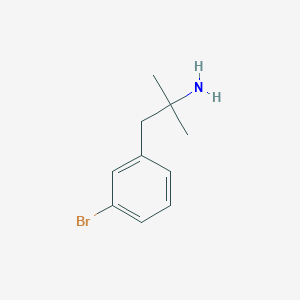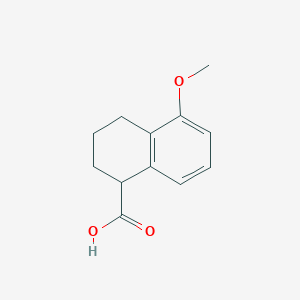
5-methoxy-1,2,3,4-tetrahydronaphthalene-1-carboxylic Acid
Vue d'ensemble
Description
5-Methoxy-1,2,3,4-tetrahydronaphthalene-1-carboxylic Acid is a compound that has been the subject of various studies due to its relevance in medicinal chemistry, particularly as a dopaminergic agent and its potential applications in understanding receptor affinity and selectivity. It is used as an important raw material and intermediate used in organic Synthesis, pharmaceuticals, agrochemicals, and dyestuff .
Molecular Structure Analysis
The molecular structure of 5-Methoxy-1,2,3,4-tetrahydronaphthalene-1-carboxylic Acid is complex. The compound’s InChI Code is 1S/C12H14O3/c1-15-11-4-2-3-8-7-9 (12 (13)14)5-6-10 (8)11/h2-4,9H,5-7H2,1H3, (H,13,14) . Further analysis of the molecular structure would require more specific data or a 3D model .Physical And Chemical Properties Analysis
The physical and chemical properties of 5-Methoxy-1,2,3,4-tetrahydronaphthalene-1-carboxylic Acid include a molecular weight of 206.24 . It is a solid at room temperature . More specific properties like melting point, boiling point, solubility, and others are not provided in the search results.Applications De Recherche Scientifique
Synthesis and Biological Activity
5-Methoxy-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid and its derivatives have been widely studied in the field of organic synthesis and pharmacology. One study describes the synthesis of 5-methoxy-1,2,3,4-tetrahydronaphthalen-2-amine, a compound with biological activity, from 2-naphthoic acid using a sequence of reactions including bromination, esterification, and hydrogenolysis (Öztaşkın, Göksu, & SeÇen, 2011). This compound, as a hydrogen chloride salt, is indicative of the chemical versatility and potential biological relevance of the base molecule.
Enantioselective Synthesis
Enantioselective synthesis, a key aspect of producing biologically active compounds, has been achieved with derivatives of 5-methoxy-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid. A two-stage, three-step synthesis has been developed to produce (R)-1-hydroxy-7-methoxy-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid, demonstrating the compound's adaptability to enantioselective processes (Ainge, Ennis, Gidlund, Štefinović, & Vaz, 2003).
Cyclisation Reactions
Cyclisation reactions are fundamental in organic chemistry, and the oxidation of carboxylic acids with lead tetra-acetate has been used to convert 5-arylvaleric acids into 1,2,3,4-tetrahydronaphthalenes. This process showcases the compound's role in forming complex cyclic structures (Davies & Waring, 1968).
Acid-Catalyzed Hydrolysis
The study of acid-catalyzed hydrolyses of derivatives like 5-methoxy-1,2,3,4-tetrahydronaphthalene 1,2-epoxide contributes to the understanding of reaction mechanisms in organic chemistry. This research helps in comprehending how these compounds react under different acidic conditions (Sampson, Paik, Duvall, & Whalen, 2004).
Synthesis of Analogues
The synthesis of analogues like 1-methyl-3-methoxy-7-isopropylnaphthalene from simpler compounds like m-cresol demonstrates the compound's utility in constructing structurally diverse molecules, which could have various applications in medicinal chemistry (Adachi, 1973).
Propriétés
IUPAC Name |
5-methoxy-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O3/c1-15-11-7-3-4-8-9(11)5-2-6-10(8)12(13)14/h3-4,7,10H,2,5-6H2,1H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQYDRTBHQBHLLB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1CCCC2C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-methoxy-1,2,3,4-tetrahydronaphthalene-1-carboxylic Acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![4-[(Propylamino)methyl]benzonitrile](/img/structure/B3285596.png)
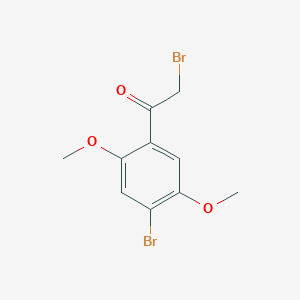
![3-(4-Chloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidin-7-yl)propane-1,2-diol](/img/structure/B3285611.png)
